Carbanicotinamide adenine dinucleotide
Overview
Description
Carbanicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide, a crucial cofactor in redox reactions. This compound has been engineered to enhance stability and functionality in various biochemical applications, particularly in enzymatic reactions involving oxidoreductases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanicotinamide adenine dinucleotide involves the replacement of one ribose oxygen with a methylene group in the natural nicotinamide adenine dinucleotide molecule. This modification significantly enhances the stability of the compound . The synthetic route typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: The natural nicotinamide adenine dinucleotide is activated using phosphorus oxychloride.
Substitution Reaction: The activated nicotinamide adenine dinucleotide undergoes a substitution reaction with a methylene group donor.
Purification: The resulting this compound is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical modification. This method leverages the high yield and efficiency of microbial systems to produce the precursor molecules, which are then chemically modified to introduce the methylene group .
Chemical Reactions Analysis
Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.
Reduction: It can be reduced back to its original form using reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .
Scientific Research Applications
Carbanicotinamide adenine dinucleotide has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in redox reactions, facilitating the study of enzyme kinetics and mechanisms.
Biology: The compound is employed in studies involving metabolic pathways and cellular respiration.
Medicine: It serves as a potential therapeutic agent in the treatment of diseases related to redox imbalances.
Industry: this compound is utilized in industrial biocatalysis processes, enhancing the efficiency and stability of enzymatic reactions under harsh conditions
Mechanism of Action
The mechanism of action of carbanicotinamide adenine dinucleotide involves its role as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, thereby participating in the regulation of metabolic pathways. The compound interacts with various oxidoreductases, enhancing their stability and activity under different conditions .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide: The natural counterpart, which is less stable under harsh conditions.
Nicotinamide Adenine Dinucleotide Phosphate: Another cofactor involved in redox reactions, with a phosphate group addition.
Uniqueness: Carbanicotinamide adenine dinucleotide is unique due to its enhanced stability and resistance to hydrolysis, making it more suitable for industrial and research applications under extreme conditions .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-VGXGLJSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112345-60-5 | |
Record name | Carbanicotinamide adenine dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.